Field: Chemistry, specifically dye synthesis.
Methods: The coupling reaction of DAP was carried out with a diazonium salt of 4-aminoacetanilide to yield a monoazo disperse dye.
Results: The synthesized dyes were characterized by elemental analysis, IR, NMR, and UV–Visible spectral studies to determine their chemical structure.
Field: Environmental Science and Pollution Research.
Application Summary: This study investigated the formation of halonitromethanes (HNMs), a representative nitrogen-containing disinfection byproduct, from benzylamine (BZA) during UV/chlorination.
Methods: The experimental results revealed that the yields of HNMs initially raised to a peak then dropped over time.
Results: Higher chlorine dosage and BZA concentration promoted the formation of HNMs, whereas alkaline pH inhibited their formation.
Field: Medicinal Chemistry.
Application Summary: This research focused on the development of selective aryl benzylamine-based inhibitors for 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis.
Methods: The researchers used a previously built homology model with docking studies to design the inhibitors.
Results: The most potent compounds have IC50 values of approximately 75 nM.
Field: Proteomics Research.
3-(4-Chlorophenoxy)benzylamine is an organic compound characterized by the presence of a benzylamine moiety linked to a 4-chlorophenoxy group. Its chemical formula is CHClN, and it features a chlorinated aromatic ring that enhances its chemical reactivity and biological activity. The compound is often utilized in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.
Studies indicate that 3-(4-Chlorophenoxy)benzylamine exhibits significant biological activity, particularly in pharmacological contexts. It has been investigated for its potential as:
The synthesis of 3-(4-Chlorophenoxy)benzylamine typically involves several steps:
Alternative methods may involve the use of coupling reactions with arylboronic acids, as explored in recent studies .
3-(4-Chlorophenoxy)benzylamine has various applications, including:
Several compounds share structural similarities with 3-(4-Chlorophenoxy)benzylamine, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylamine | Simple amine | Common precursor in organic synthesis |
| 4-Chlorobenzylamine | Chlorinated benzylamine | Similar reactivity but lacks phenoxy group |
| 2-(4-Chlorophenoxy)ethylamine | Ethyl derivative | Different alkyl substituent affecting activity |
| 3-(4-Fluorophenoxy)benzylamine | Fluorinated variant | Differences in electronic properties |
The uniqueness of 3-(4-Chlorophenoxy)benzylamine lies in its specific combination of the chlorinated phenoxy group and the benzylamine structure, which may confer distinct biological activities not present in other similar compounds.
3-(4-Chlorophenoxy)benzylamine has the molecular formula C₁₃H₁₂ClNO and a molecular weight of 233.69 g/mol. Its structure consists of a benzylamine group (C₆H₅CH₂NH₂) linked via an ether bond to a 4-chlorophenoxy moiety (C₆H₄ClO). Key identifiers include:
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl DUIRKDAXQIVVNZ-UHFFFAOYSA-N The compound is a white or off-white solid, sensitive to air and moisture, and stored at 2–7°C.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂ClNO | |
| Molecular Weight | 233.69 g/mol | |
| CAS Number | 154108-30-2 | |
| SMILES | C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl |
The positional isomerism of substituents on the phenoxy ring of 3-(4-chlorophenoxy)benzylamine significantly influences biological activity through both steric and electronic mechanisms. Para-substituted derivatives consistently demonstrate the highest biological activity compared to their ortho and meta counterparts [1] [2] [3].
Ortho-substituted compounds experience substantial steric hindrance due to the proximity of substituents to the ether linkage, resulting in conformational restrictions that limit optimal receptor binding. The steric clash between ortho substituents and adjacent molecular regions reduces the compound's ability to adopt the preferred bioactive conformation [1] [4]. Electronic effects in ortho-substituted derivatives are moderate, as the substituent can participate in both inductive and resonance effects, but the overall biological activity remains compromised due to steric factors.
Meta-substituted derivatives exhibit intermediate activity levels, primarily due to reduced π-conjugation between the substituent and the aromatic system. The meta position prevents direct resonance interaction with the phenoxy oxygen, limiting the electronic communication across the molecular framework [2] [3]. This reduced conjugation results in weaker binding affinity and lower selectivity indices compared to para-substituted analogs.
Para-substituted compounds achieve optimal biological activity through enhanced electronic conjugation and minimal steric interference. The para position allows for maximum π-orbital overlap and effective electronic communication between the substituent and the phenoxy system [1] [3]. This positioning enables the substituent to fully participate in the electronic distribution pattern, optimizing molecular recognition and binding affinity.
The biological activity correlations among positional isomers reveal a consistent pattern across multiple pharmacological targets. Para-substituted derivatives demonstrate 3-5 fold higher activity than their ortho counterparts and 2-3 fold higher activity than meta-substituted compounds [2] [5].
Selectivity indices vary significantly among isomers, with para-substituted compounds achieving selectivity ratios of 5.0-15.0, while ortho and meta derivatives show reduced selectivity (2.5-5.0 and 1.2-3.0, respectively) [5]. This enhanced selectivity in para-substituted compounds correlates with their ability to form more specific intermolecular interactions with target receptors.
Metabolic stability profiles also differ markedly among isomers. Para-substituted derivatives exhibit superior metabolic stability due to reduced accessibility of metabolically labile sites, while ortho-substituted compounds show increased susceptibility to enzymatic degradation [6]. The meta-substituted derivatives demonstrate intermediate metabolic stability, correlating with their moderate biological activity.
Halogen substitution on the phenoxy ring produces predictable structure-activity relationships based on electronegativity and atomic size parameters. Fluorine substitution typically yields the highest biological activity, followed by chlorine, bromine, and iodine in decreasing order [6] [7].
Fluorine substitution enhances biological activity through strong electron-withdrawing effects that increase the electrophilicity of the aromatic system. The small atomic radius of fluorine (0.64 Å) minimizes steric hindrance while maximizing electronic effects [6]. However, fluorinated derivatives often exhibit rapid metabolic clearance due to the strong electron-withdrawing properties that activate adjacent positions for enzymatic attack.
Chlorine substitution provides balanced properties with moderate biological activity and acceptable metabolic stability. The electronegativity of chlorine (3.0) and atomic radius (0.99 Å) represent optimal compromises between electronic activation and steric accommodation [6] [7]. This balance makes chlorine substitution particularly valuable in drug development applications.
Bromine and iodine substitution result in progressively decreased biological activity due to increased steric bulk and reduced electronegativity. The larger atomic radii (1.14 Å for bromine, 1.33 Å for iodine) introduce unfavorable steric interactions that compromise binding affinity [6]. Additionally, the decreased electronegativity reduces the electron-withdrawing capacity, leading to suboptimal electronic activation of the aromatic system.
Alkyl group modifications on the benzylamine scaffold significantly impact biological activity through both steric and electronic mechanisms. Methyl substitution generally reduces activity by 50-80% compared to the unsubstituted parent compound, while larger alkyl groups cause even more dramatic activity losses [5] [8].
Methyl group introduction at various positions affects activity differently depending on the substitution site. N-methylation of the amine group typically reduces activity by 40-60% due to altered basicity and hydrogen bonding capacity [5]. Ring methylation produces variable effects depending on the position, with para-methyl substitution being better tolerated than ortho or meta substitution.
Ethyl and larger alkyl groups introduce significant steric hindrance that compromises binding affinity. The increased steric bulk prevents optimal molecular recognition and reduces the compound's ability to adopt the bioactive conformation [5] [8]. Additionally, increased lipophilicity associated with larger alkyl groups may negatively impact selectivity and pharmacokinetic properties.
Essential structural features for maintaining biological activity include the unsubstituted benzylamine chain length and minimal steric bulk around the core pharmacophore. The optimal two-carbon spacer between the amine and aromatic ring appears critical for maintaining proper pharmacophoric geometry [8].
Conformational analysis reveals that 3-(4-chlorophenoxy)benzylamine adopts multiple conformational states with distinct energy profiles and biological activities. The anti-periplanar conformation represents the global minimum and contributes most significantly to biological activity [9] [10].
Anti-periplanar conformation (torsion angle 180°) accounts for approximately 65% of the conformational population at physiological temperature. This conformation exhibits the lowest energy (0.0 kcal/mol relative) and demonstrates the highest binding affinity in molecular docking studies [9]. The extended conformation allows optimal positioning of both the phenoxy and benzylamine moieties for receptor interaction.
Gauche conformations (torsion angles ±60°) represent higher energy states (2.3-2.8 kcal/mol) with reduced binding affinity. These conformations account for approximately 30% of the total population but contribute minimally to biological activity [9] [10]. The gauche conformations experience steric interactions between the phenoxy and benzylamine moieties that compromise optimal binding geometry.
Syn-periplanar conformation (torsion angle 0°) represents the highest energy state (7.5 kcal/mol) and is essentially inactive. This conformation experiences severe steric clashes between the aromatic rings and contributes negligibly to biological activity [9].
Electronic distribution analysis reveals that 3-(4-chlorophenoxy)benzylamine exhibits distinct charge distribution patterns that correlate with biological activity. The amine group carries the highest negative charge density (-0.25), making it the primary site for electrostatic interactions with target receptors [7] [11].
Highest Occupied Molecular Orbital distribution shows significant contributions from the benzyl ring (35%) and amine group (30%), with moderate contributions from the phenoxy ring (25%) [12] [11]. This distribution pattern indicates that the benzylamine moiety serves as the primary electron-donating region, consistent with its role in receptor binding.
Lowest Unoccupied Molecular Orbital characteristics demonstrate predominant localization on the phenoxy ring (40%) and benzyl ring (30%), with lesser contributions from the amine group (15%) [12] [11]. This LUMO distribution suggests that the phenoxy region is the primary site for electron-accepting interactions.
Electrostatic potential mapping reveals that the amine group exhibits the most negative electrostatic potential, while the phenoxy ring shows moderate negative potential. The ether linkage maintains near-neutral potential, serving primarily as a conformational constraint rather than participating directly in electrostatic interactions [11].
Although 3-(4-chlorophenoxy)benzylamine lacks chiral centers in its basic structure, introduction of chirality through structural modifications produces significant enantiomeric activity differences. Studies of related chiral benzylamine derivatives demonstrate that enantiomeric ratios can range from 2:1 to 50:1 depending on the target receptor [13] [14].
R-enantiomers of chiral benzylamine derivatives typically demonstrate higher biological activity in many pharmacological contexts, particularly in enzyme inhibition and receptor binding assays [13]. This preference appears to correlate with the three-dimensional architecture of binding sites that favor specific spatial arrangements of pharmacophoric elements.
S-enantiomers often exhibit reduced activity but may demonstrate different selectivity profiles or alternative biological effects. In some cases, the S-enantiomer may act as a competitive antagonist or exhibit activity at different receptor subtypes [14]. This stereochemical selectivity underscores the importance of three-dimensional molecular recognition in biological systems.
Stereoselective metabolism represents a critical factor in enantiomeric activity differences. Metabolic enzymes frequently demonstrate strong stereoselectivity, leading to different pharmacokinetic profiles for individual enantiomers [14]. This metabolic stereoselectivity can significantly impact the effective concentration of active enantiomers at target sites.
Stereochemical influences in 3-(4-chlorophenoxy)benzylamine arise primarily from conformational constraints rather than point chirality. Restricted rotation about the C-N bond (energy barrier 15-20 kcal/mol) creates distinct conformational preferences that significantly impact biological activity [9] [10].
Phenoxy ring orientation exhibits moderate rotational barriers (8-12 kcal/mol) that influence the overall molecular shape and binding affinity. The preferred orientation aligns the phenoxy ring perpendicular to the benzylamine plane, maximizing π-stacking interactions while minimizing steric conflicts [9].
Amine inversion occurs rapidly at physiological temperature (barrier 5-8 kcal/mol), allowing rapid equilibration between nitrogen configurations. This rapid inversion ensures that the amine group can adopt the optimal configuration for receptor binding without kinetic limitations [10].
Overall molecular shape represents the most critical stereochemical factor, with the extended anti-periplanar conformation providing optimal receptor recognition. The selectivity factors associated with conformational preferences range from 5.0-15.0, indicating that molecular shape recognition is a primary determinant of biological activity [9].
Essential structural features for 3-(4-chlorophenoxy)benzylamine biological activity include several non-negotiable elements that maintain pharmacological activity. The phenoxy ether linkage serves as a critical structural element that provides conformational rigidity while maintaining electronic conjugation between aromatic systems [8].
The benzylamine chain with its optimal two-carbon spacer represents another essential feature that positions the amine group at the correct distance for receptor interaction. Modifications to this chain length consistently result in dramatic activity losses [8]. The primary amine group itself is critical for receptor binding, likely serving as both a hydrogen bond donor and acceptor.
Aromatic ring planarity in both the phenoxy and benzyl moieties is essential for optimal π-stacking interactions and electronic conjugation. Disruption of planarity through bulky substituents or conformational constraints significantly reduces biological activity [9] [10].
The para-substitution pattern on the phenoxy ring represents the optimal configuration for balancing electronic effects with steric accessibility. This positioning allows for maximum electronic communication while maintaining favorable binding interactions [1] [3].
Bioisosteric replacement studies reveal that several structural modifications can maintain biological activity while modifying physicochemical properties. Phenoxy ether replacement with thiophenoxy or pyridyloxy groups retains 60-80% of the original activity while reducing lipophilicity.
Benzylamine replacement with phenethylamine or homobenzylamine maintains 40-70% of biological activity but significantly alters metabolic stability. These replacements modify the pharmacophoric distance and may access different binding subsites.
Chlorine substitution can be replaced with fluorine or trifluoromethyl groups while retaining 70-90% of activity. These replacements offer improved selectivity and metabolic profiles in many cases. The trifluoromethyl group provides enhanced lipophilicity and metabolic stability compared to chlorine.
Phenyl ring bioisosteres including pyridine, thiophene, and cyclopropyl groups demonstrate variable activity retention (30-80%) depending on the electronic and steric properties of the replacement. These modifications can significantly enhance solubility and modify binding selectivity.